molecular formula C14H17FO5 B14210399 Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate CAS No. 832087-82-8

Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate

Cat. No.: B14210399
CAS No.: 832087-82-8
M. Wt: 284.28 g/mol
InChI Key: QNFSMWHPYGNDLJ-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate is an organic compound with a complex structure that includes a benzoate ester, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoic acid.

    Reduction: Formation of 4-(4-ethoxy-4-hydroxybutoxy)-3-fluorobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The fluorine atom may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-isopropyl-3,5-dimethoxybenzoate: Similar structure but with different substituents, leading to different chemical properties and applications.

    Methyl 5-bromo-2-(4-ethoxy-4-oxobutoxy)benzoate:

Uniqueness

Methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions. The combination of the ethoxy and oxobutoxy groups also provides distinct steric and electronic properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

832087-82-8

Molecular Formula

C14H17FO5

Molecular Weight

284.28 g/mol

IUPAC Name

methyl 4-(4-ethoxy-4-oxobutoxy)-3-fluorobenzoate

InChI

InChI=1S/C14H17FO5/c1-3-19-13(16)5-4-8-20-12-7-6-10(9-11(12)15)14(17)18-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

QNFSMWHPYGNDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

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